molecular formula C12H12F2O3 B1325942 Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate CAS No. 493004-53-8

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

Cat. No.: B1325942
CAS No.: 493004-53-8
M. Wt: 242.22 g/mol
InChI Key: AINAHYKZRYTOQG-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is an organic compound characterized by the presence of a difluorophenyl group attached to a butyrate ester

Scientific Research Applications

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,6-difluorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces 4-(2,6-difluorophenyl)-4-oxobutyric acid.

    Reduction: Yields 4-(2,6-difluorophenyl)-4-hydroxybutyrate.

    Substitution: Results in various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the ester moiety facilitates its transport across biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,6-difluorophenyl)nicotinate: Shares the difluorophenyl group but differs in the ester moiety.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a similar difluorophenyl group but has different functional groups and applications.

Uniqueness

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINAHYKZRYTOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645625
Record name Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493004-53-8
Record name Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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